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Compound of Interest

Compound Name: 2-Butene-1,4-diol

Cat. No.: B3021685

Technical Support Center: Purification of cis-2-
Butene-1,4-diol

Welcome to the dedicated technical support center for the purification of cis-2-butene-1,4-diol
from its trans isomer. This guide is designed for researchers, scientists, and drug development
professionals to provide in-depth, practical guidance on overcoming the challenges associated
with separating these closely related geometric isomers. Here, we synthesize established
methodologies with field-proven insights to ensure you can achieve your desired purity with
confidence.

Introduction: The Challenge of Separating cis and
trans Isomers

The separation of cis- and trans-2-butene-1,4-diol is a common challenge in organic
synthesis, particularly in the preparation of pharmaceutical intermediates where stereochemical
purity is paramount. The subtle differences in the physicochemical properties of these isomers,
such as boiling point and polarity, necessitate specialized purification techniques. This guide
will explore the most effective methods: High-Performance Liquid Chromatography (HPLC),
Fractional Crystallization, and Derivatization followed by Gas Chromatography (GC).

Section 1: High-Performance Liquid
Chromatography (HPLC) Purification
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HPLC is a powerful technique for the analytical and preparative separation of cis- and trans-2-
butene-1,4-diol. The key to successful separation lies in selecting the appropriate stationary
and mobile phases to exploit the minor differences in the isomers' interaction with the column.

Frequently Asked Questions (FAQs): HPLC Purification

Q1: Why are standard C18 or silica gel columns ineffective for separating cis- and trans-2-
butene-1,4-diol?

Al: Standard reversed-phase (C18) or normal-phase (silica) columns often fail to resolve these
isomers due to their similar polarities. The separation on these columns is primarily driven by
hydrophobicity or polarity, respectively, which are not sufficiently different between the cis and
trans forms of 2-butene-1,4-diol to allow for effective separation.

Q2: What type of HPLC column is recommended for this separation?

A2: Chiral stationary phases (CSPs) have proven to be highly effective. Specifically, columns
such as (S,S)-Whelk-O 1 and ChiraSpher have demonstrated successful separation of cis- and
trans-2-butene-1,4-diol.[1][2][3][4] These columns provide a chiral environment that can
differentiate between the geometric shapes of the isomers, leading to differential retention and,
therefore, separation.

Q3: What is a good starting mobile phase for the separation?

A3: A mobile phase consisting of a mixture of hexane and ethanol is a good starting point for
normal-phase HPLC on a chiral column. A common and effective ratio is hexane-ethanol (97:3,
viv).[1]

Q4: How can | detect the isomers if they have weak UV absorbance?

A4: While a photodiode array (PDA) detector can be used, the weak UV absorbance of 2-
butene-1,4-diol can be a limitation, especially for detecting low levels of the trans isomer. In
such cases, Liquid Chromatography-Mass Spectrometry (LC-MS) is a more sensitive and
specific detection method.[2]

Troubleshooting Guide: HPLC Purification
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Problem

Potential Cause(s)

Suggested Solution(s)

Poor Resolution/Overlapping

Peaks

1. Inappropriate mobile phase
composition: The ethanol
content may be too high,
leading to rapid elution and
poor separation. 2. Flow rate is
too high: Insufficient time for
interaction with the stationary
phase. 3. Temperature
fluctuations: Can affect

retention times and selectivity.

1. Optimize mobile phase:
Gradually decrease the
percentage of ethanol in the
hexane-ethanol mobile phase.
This will increase retention
times and should improve
resolution. 2. Reduce flow rate:
A lower flow rate (e.g., 0.5-1.0
mL/min) allows for better
equilibration and interaction
with the chiral stationary
phase, often improving
resolution. 3. Control column
temperature: Use a column
oven to maintain a stable
temperature. Experiment with
different temperatures (e.g.,
25°C, 30°C, 40°C) as this can
sometimes enhance selectivity.

[5]16]

Peak Tailing or Fronting

1. Column overload: Injecting
too much sample. 2. Sample
solvent incompatible with
mobile phase: Dissolving the
sample in a solvent much
stronger than the mobile

phase.

1. Reduce sample
concentration/injection volume:
Prepare a more dilute sample
or inject a smaller volume. 2.
Use mobile phase as sample
solvent: Whenever possible,
dissolve the sample in the
mobile phase to ensure good

peak shape.

Irreproducible Retention Times

1. Inconsistent mobile phase
preparation: Small variations in
the hexane/ethanol ratio. 2.
Column not equilibrated:
Insufficient time for the column

to stabilize with the mobile

1. Precise mobile phase
preparation: Use volumetric
flasks and graduated cylinders
for accurate measurement. 2.
Equilibrate thoroughly: Flush
the column with at least 10-20

© 2025 BenchChem. All rights reserved.

3/17

Tech Support


https://www.researchgate.net/figure/Effect-of-Temperature-on-the-Chiral-Separation-of-Enantiomers-of-Some-Beta-Adrenolytics_tbl2_5802998
https://registech.com/blog/getting-started-with-chiral-method-development-part-three-method-development-optimization/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021685?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

phase. 3. Air bubbles in the column volumes of the mobile

system. phase before starting the
analysis. 3. Degas the mobile
phase: Use an inline degasser
or sonicate the mobile phase

before use.

Experimental Protocol: HPLC Separation

Instrumentation:

o HPLC system with a pump, autosampler, and column oven
e Chiral column: (S,S)-Whelk-O 1 (or equivalent)

e Detector: PDA or Mass Spectrometer

Reagents:

e Hexane (HPLC grade)

o Ethanol (HPLC grade)

o Sample of cis/trans-2-butene-1,4-diol mixture

Procedure:

» Mobile Phase Preparation: Prepare a 97:3 (v/v) mixture of hexane and ethanol. Degas the
mobile phase for at least 15 minutes.

o System Equilibration: Install the chiral column and equilibrate the system with the mobile
phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

e Sample Preparation: Dissolve the 2-butene-1,4-diol isomer mixture in the mobile phase to a
concentration of approximately 1 mg/mL.

e Injection: Inject 5-10 pL of the sample onto the column.
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» Data Acquisition: Monitor the elution profile at a suitable wavelength (if using a PDA) or with
the mass spectrometer. The cis isomer is expected to elute before the trans isomer under
these normal-phase conditions.

Preparation HPLC Analysis Data Analysis
Prepare Mobile Phase Equilibrate Column A o . Detect Isomers y .
Q97:3 Hexane:Ethaani#[((s,S)WhelkO 1) Inject Sample Isocratic Elution (PDA or MS) Analyze Chromatogram Quantify Isomer Ratio

Prepare Sample
(dissolve in mobile phase)

Click to download full resolution via product page

Caption: Workflow for HPLC separation of 2-butene-1,4-diol isomers.

Section 2: Fractional Crystallization

Fractional crystallization is a cost-effective method for purifying cis-2-butene-1,4-diol on a
larger scale. This technique relies on the difference in solubility between the cis and trans
isomers in a specific solvent at low temperatures. The cis isomer is typically less soluble and
will crystallize out of the solution, leaving the more soluble trans isomer in the mother liquor.

Frequently Asked Questions (FAQs): Fractional
Crystallization

Q1: What are the best solvents for fractional crystallization of cis-2-butene-1,4-diol?

Al: Acetone, methyl ethyl ketone (MEK), and tetrahydrofuran (THF) have been shown to be
effective solvents for this purpose.[7] In these solvents, the cis isomer has lower solubility at
reduced temperatures compared to the trans isomer.

Q2: At what temperature should the crystallization be performed?
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A2: The crystallization is typically carried out at very low temperatures, often between -40°C
and -60°C, which can be achieved using a dry ice/acetone bath.[7]

Q3: How can | initiate crystallization if no crystals form?

A3: If crystallization does not occur spontaneously upon cooling, you can induce it by "seeding"
the solution. Add a few small crystals of pure cis-2-butene-1,4-diol to the cooled solution to
provide nucleation sites for crystal growth.

Q4: How can | be sure that the trans isomer is not co-crystallizing with the cis isomer?

A4: While the cis isomer is less soluble, there is a risk of co-crystallization. To minimize this, a
slow cooling rate is recommended. Rapid cooling can trap impurities, including the trans
isomer, within the crystal lattice. Analyzing the purity of the resulting crystals by HPLC or NMR
is essential to confirm the effectiveness of the separation.

Troubleshooting Guide: Fractional Crystallization
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Problem

Potential Cause(s)

Suggested Solution(s)

Low Yield of Crystals

1. Solution is not saturated
enough: Too much solvent was
used. 2. Cooling temperature
is not low enough: The
solubility of the cis isomer is
still too high. 3. Crystallization
time is too short: Insufficient

time for crystal growth.

1. Concentrate the solution:
Carefully evaporate some of
the solvent before cooling. 2.
Lower the temperature: Ensure
the cooling bath reaches and
maintains the target low
temperature. 3. Increase
crystallization time: Allow the
solution to stand at the low
temperature for a longer period
(e.g., several hours or

overnight).

Oily Precipitate or No Crystals
Form

1. Presence of impurities:
Other components in the
mixture may be inhibiting
crystallization. 2. Cooling is too
rapid: The solution becomes
supersaturated too quickly,
leading to an amorphous solid

or oil.

1. Pre-purify the mixture:
Consider a preliminary
purification step, such as a
simple column
chromatography, to remove
significant impurities. 2. Slow
down the cooling rate: Insulate
the crystallization vessel to

allow for gradual cooling.

Poor Purity of Crystals (High

trans Isomer Content)

1. Co-crystallization of the
trans isomer: The trans isomer
is precipitating with the cis
isomer. 2. Inefficient removal of
mother liquor: The mother
liquor containing the dissolved
trans isomer is trapped within

the crystals.

1. Slower cooling rate: This
allows for more selective
crystallization of the cis isomer.
2. Wash the crystals: After
filtering, wash the crystals with
a small amount of the cold
crystallization solvent to
remove the residual mother
liquor.[7] 3. Recrystallization:
For higher purity, a second
crystallization of the purified

crystals may be necessary.
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Experimental Protocol: Fractional Crystallization

Equipment:

Jacketed reaction vessel or a flask that can be immersed in a cooling bath

Low-temperature cooling bath (e.g., dry ice/acetone)

Stirrer

Filtration apparatus (e.g., Buchner funnel)

Reagents:

cis/trans-2-butene-1,4-diol mixture

Acetone (anhydrous)

Procedure:

Dissolution: Dissolve the 2-butene-1,4-diol mixture in acetone (e.g., 1 part diol to 3 parts
acetone by weight) at room temperature with stirring.[7]

Cooling: Gradually cool the solution to between -40°C and -60°C using a dry ice/acetone
bath. A slow cooling rate is crucial.

Crystallization: Once crystals begin to form, continue to stir the slurry at the low temperature
for at least one hour to maximize crystal growth.

Filtration: Quickly filter the cold slurry through a pre-chilled Buchner funnel to separate the
crystals from the mother liquor.

Washing: Wash the crystals on the filter with a small amount of pre-chilled (-40°C to -60°C)
acetone to remove any adhering mother liquor.

Drying: Dry the crystals under vacuum to remove residual solvent.

Purity Analysis: Determine the isomeric purity of the crystals using HPLC or NMR
spectroscopy.
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Caption: Workflow for fractional crystallization of cis-2-butene-1,4-diol.
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Section 3: Derivatization for Enhanced Separation

Derivatization is a powerful strategy to enhance the separation of isomers by chemically
modifying them to accentuate their structural differences. For cis- and trans-2-butene-1,4-diol,
this typically involves converting the diol functional groups into esters or ethers, which can then
be more easily separated by techniques like Gas Chromatography (GC).

Frequently Asked Questions (FAQs): Derivatization

Q1: Why is derivatization useful for separating these diol isomers?

Al: Derivatization can alter the volatility and polarity of the isomers, making them amenable to
separation by GC. The resulting derivatives often have more significant differences in their
physical properties than the parent diols. For example, the formation of a cyclic boronate ester
is only possible with the cis isomer, creating a significant structural difference that can be
exploited for separation.

Q2: What are common derivatization methods for diols?
A2: Two common methods are:

 Silylation: Reacting the diol with a silylating agent (e.g., BSTFA) to form trimethylsilyl (TMS)
ethers. These derivatives are more volatile and thermally stable, making them ideal for GC
analysis.[8]

o Boronate Ester Formation: Reacting the diol with a boronic acid (e.g., phenylboronic acid) to
form a cyclic boronate ester. This reaction is typically specific to cis-1,2- and cis-1,3-diols,
offering high selectivity.[9][10][11]

Q3: Which separation technique is used after derivatization?

A3: Gas Chromatography (GC) is the most common technique for separating the derivatized
isomers due to their increased volatility. A Flame lonization Detector (FID) or a Mass
Spectrometer (MS) can be used for detection.

Troubleshooting Guide: Derivatization and GC Analysis
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Problem

Potential Cause(s)

Suggested Solution(s)

Incomplete Derivatization

1. Presence of water: Moisture

can quench the derivatizing

reagent. 2. Insufficient reagent:

Not enough derivatizing agent
to react with all the diol
molecules. 3. Suboptimal
reaction conditions: Incorrect

temperature or reaction time.

1. Ensure anhydrous
conditions: Use dry solvents
and glassware. Dry the sample
thoroughly before adding the
reagent. 2. Use excess
reagent: A molar excess of the
derivatizing agent is
recommended. 3. Optimize
reaction conditions: Consult
literature for the specific
derivatizing agent and analyte
to determine the optimal
temperature and time. Heating
may be required for some

reactions.

Multiple Peaks for a Single
Isomer in GC

1. Incomplete derivatization:
Both the derivatized and
underivatized forms are
present. 2. Side reactions: The
derivatizing agent may react
with other functional groups or

impurities.

1. Re-optimize the
derivatization procedure:
Ensure the reaction goes to
completion. 2. Purify the
sample before derivatization:
Remove any interfering

impurities.
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Poor GC Separation of

Derivatives

1. Inappropriate GC column:
The stationary phase is not
selective enough for the
derivatives. 2. Suboptimal
temperature program: The
oven temperature ramp is too
fast or the initial/final

temperatures are not ideal.

1. Select a suitable column: A
non-polar or mid-polarity
column (e.g., DB-5ms or HP-5)
is often a good starting point
for silylated derivatives. 2.
Optimize the temperature
program: A slower temperature
ramp can improve the
separation of closely eluting
peaks. Adjust the initial and
final hold times and
temperatures to achieve

baseline resolution.

Experimental Protocol: Silylation and GC Analysis

Instrumentation:

e Gas Chromatograph with FID or MS detector

e GC column (e.g., HP-5, 30 m x 0.32 mm, 0.25 um film thickness)

Reagents:

e cis/trans-2-butene-1,4-diol mixture

o N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a

catalyst

e Anhydrous pyridine or other suitable solvent

Procedure:

e Sample Preparation: In a dry vial, dissolve approximately 1 mg of the diol mixture in 100 pL

of anhydrous pyridine.
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 Derivatization: Add 100 pL of BSTFA with 1% TMCS to the vial. Cap the vial tightly and heat
at 60-70°C for 30 minutes.

e GC Analysis:

o

Injector Temperature: 250°C

Carrier Gas: Helium at a constant flow rate.

[¢]

[¢]

Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and
hold for 5 minutes. (This is a starting point and may require optimization).

[¢]

Detector Temperature: 280°C (for FID)
e Injection: Inject 1 pL of the derivatized sample into the GC.

» Data Analysis: Analyze the resulting chromatogram to determine the ratio of the cis and trans
silylated derivatives.
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Caption: Workflow for derivatization and GC analysis of 2-butene-1,4-diol isomers.

Section 4: Purity Analysis by NMR Spectroscopy
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Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent tool for determining the
isomeric ratio of cis- and trans-2-butene-1,4-diol in a mixture, both before and after
purification.

Key Differentiating Features in *H NMR:

o Alkene Protons: The chemical shifts and coupling constants of the vinyl protons are distinct
for the cis and trans isomers. In the cis isomer, these protons are chemically equivalent and
will appear as a single signal (a triplet due to coupling with the adjacent CHz groups). In the
trans isomer, the vinyl protons are also equivalent but will have a different chemical shift
compared to the cis isomer.

o Coupling Constants: The vicinal coupling constant (3J) between the alkene protons and the
methylene protons will differ between the isomers. Generally, the 3J(H,H) coupling across a
trans double bond is larger than across a cis double bond.[12]

o Methylene Protons: The chemical shift of the -CH20H protons will also differ slightly between
the two isomers.

By integrating the respective signals in the tH NMR spectrum, a quantitative determination of
the cis to trans ratio can be accurately made.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. jzus.zju.edu.cn [jzus.zju.edu.cn]

2. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by
HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

3. [PDF] Separation and identification of cis and trans isomers of 2-butene-1,4-diol and
lafutidine by HPLC and LC-MS. | Semantic Scholar [semanticscholar.org]

4. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by
HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 15/17 Tech Support


https://www.benchchem.com/product/b3021685?utm_src=pdf-body
https://orgspectroscopyint.blogspot.com/2014/11/cis-trans-isomers-and-nmr.html
https://www.benchchem.com/product/b3021685?utm_src=pdf-custom-synthesis
https://jzus.zju.edu.cn/opentxt.php?doi=10.1631/jzus.2005.B0074
https://pmc.ncbi.nlm.nih.gov/articles/PMC1390763/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1390763/
https://www.semanticscholar.org/paper/Separation-and-identification-of-cis-and-trans-of-Pan-Xu/a7fb2cf8fd3256d197d6296dec23af2e40023fb9
https://www.semanticscholar.org/paper/Separation-and-identification-of-cis-and-trans-of-Pan-Xu/a7fb2cf8fd3256d197d6296dec23af2e40023fb9
https://pubmed.ncbi.nlm.nih.gov/15593397/
https://pubmed.ncbi.nlm.nih.gov/15593397/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021685?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

5. researchgate.net [researchgate.net]

6. Getting Started with Chiral Method Development Part Three: Method Development
Optimization - Regis Technologies [registech.com]

e 7.JPH075492B2 - Method for purifying cis-2-butene-1,4-diol - Google Patents
[patents.google.com]

e 8. benchchem.com [benchchem.com]

e 9. Determination of cyclic butylboronate esters of some 1,2- and 2,3-diols in plasma by high-
resolution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nim.nih.gov]

e 10. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-
Post Column Derivatization-Double Precursor lon Scanning Mass Spectrometry - PMC
[pmc.ncbi.nlm.nih.gov]

e 11. Boronate Derivatives of Functionally Diverse Catechols: Stability Studies - PMC
[pmc.ncbi.nlm.nih.gov]

e 12. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR
[orgspectroscopyint.blogspot.com]

 To cite this document: BenchChem. [purification techniques for cis-2-Butene-1,4-diol from
trans isomer]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3021685#purification-techniques-for-cis-2-butene-1-
4-diol-from-trans-isomer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 16 /17 Tech Support


https://www.researchgate.net/figure/Effect-of-Temperature-on-the-Chiral-Separation-of-Enantiomers-of-Some-Beta-Adrenolytics_tbl2_5802998
https://registech.com/blog/getting-started-with-chiral-method-development-part-three-method-development-optimization/
https://registech.com/blog/getting-started-with-chiral-method-development-part-three-method-development-optimization/
https://patents.google.com/patent/JPH075492B2/en
https://patents.google.com/patent/JPH075492B2/en
https://www.benchchem.com/pdf/The_Cornerstone_of_GC_Analysis_A_Technical_Guide_to_Silylation.pdf
https://pubmed.ncbi.nlm.nih.gov/2804444/
https://pubmed.ncbi.nlm.nih.gov/2804444/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8747065/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8747065/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8747065/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6257398/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6257398/
https://orgspectroscopyint.blogspot.com/2014/11/cis-trans-isomers-and-nmr.html
https://orgspectroscopyint.blogspot.com/2014/11/cis-trans-isomers-and-nmr.html
https://www.benchchem.com/product/b3021685#purification-techniques-for-cis-2-butene-1-4-diol-from-trans-isomer
https://www.benchchem.com/product/b3021685#purification-techniques-for-cis-2-butene-1-4-diol-from-trans-isomer
https://www.benchchem.com/product/b3021685#purification-techniques-for-cis-2-butene-1-4-diol-from-trans-isomer
https://www.benchchem.com/product/b3021685#purification-techniques-for-cis-2-butene-1-4-diol-from-trans-isomer
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3021685?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021685?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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